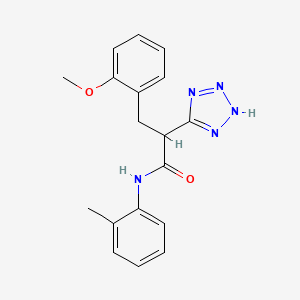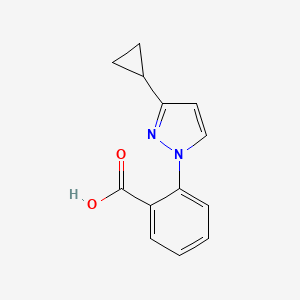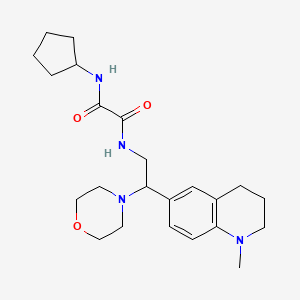
N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide is a useful research compound. Its molecular formula is C18H26N4O5S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Selective 5-HT7 Receptor Antagonist and Multimodal 5-HT/Dopamine Receptor Ligand
A study highlighted the potential of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including compounds similar to N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide, as selective 5-HT7 receptor antagonists or multifunctional agents. This could be significant in treating central nervous system disorders due to their antidepressant-like and pro-cognitive properties (Canale et al., 2016).
2. Involvement in Cytochrome P450-Mediated Metabolism
A study involving Lu AA21004, a compound structurally related to this compound, identified the key enzymes involved in its oxidative metabolism. Cytochrome P450 enzymes, including CYP2D6 and CYP2C9, play a significant role in metabolizing such compounds, which is crucial for understanding drug metabolism and interactions (Hvenegaard et al., 2012).
3. Potential as Antibacterial and Antifungal Agents
Research on sulfonamide-derived ligands and their metal complexes, including those related to the mentioned compound, demonstrated moderate to significant antibacterial and antifungal activities. These findings indicate the potential of such compounds in developing new antimicrobial agents (Chohan & Shad, 2011).
4. Use in Synthesis of Novel Heterocyclic Compounds
Studies on synthesizing new heterocyclic compounds containing a sulfonamido moiety, similar to the compound , have shown promise for use as antibacterial agents. This highlights the chemical versatility and potential pharmaceutical applications of these compounds (Azab, Youssef, & El-Bordany, 2013).
5. Antioxidant Properties for Age-Related Diseases
Compounds analogous to this compound, possessing free radical scavenger groups, have been synthesized and show potential in treating age-related diseases like cataracts, AMD, and Alzheimer's dementia. These compounds demonstrated protective effects against cell viability and glutathione levels reduction induced by oxidative stress (Jin et al., 2010).
properties
IUPAC Name |
N,N-dimethyl-4-[[[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylamino]methyl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c1-14-20-18(13-27-14)16-4-6-17(7-5-16)28(23,24)19-12-15-8-10-22(11-9-15)29(25,26)21(2)3/h4-7,13,15,19H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOHVWCTDPROEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-naphthalen-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2979401.png)



![8-(4-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2979409.png)

![N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2979411.png)
![(E)-2-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2979413.png)
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979414.png)
![N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2979418.png)

